molecular formula C10H9FO3 B13689098 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B13689098
M. Wt: 196.17 g/mol
InChI Key: BCDJCHMCNCNMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is an organic compound characterized by a unique structure that includes a fluorine atom, two methyl groups, and a dioxin ring fused with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method includes the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile at room temperature . This reaction facilitates the formation of the dioxin ring structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of scalable and efficient catalytic processes, are likely employed. The use of green chemistry approaches, including catalyst-free and additive-free conditions, is also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dioxin ring or the attached substituents.

    Substitution: Halogen substitution reactions, particularly involving the fluorine atom, are common.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as topoisomerase I, leading to the disruption of DNA replication in cancer cells . The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential as a pharmacophore in drug design .

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

5-fluoro-2,2-dimethyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C10H9FO3/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5H,1-2H3

InChI Key

BCDJCHMCNCNMPP-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C(=CC=C2)F)C(=O)O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.